molecular formula C4H10O4 B15247877 2,2-Dimethoxyethane-1,1-diol

2,2-Dimethoxyethane-1,1-diol

Cat. No.: B15247877
M. Wt: 122.12 g/mol
InChI Key: YWUQYMIRVHPYAY-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethane-1,1-diol is an organic compound that belongs to the class of dialkyl ethers. It is a colorless, aprotic liquid that is miscible with water. This compound is known for its use as a solvent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxyethane-1,1-diol can be synthesized through several methods. One common method involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_3 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 ]

Another method involves the Williamson ether synthesis, where 2-methoxyethanol is reacted with sodium to form the sodium salt of 2-methoxyethanol, which then reacts with chloromethane to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst. This method is preferred due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyethane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

2,2-Dimethoxyethane-1,1-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in Grignard reactions, hydride reductions, and palladium-catalyzed reactions such as Suzuki and Stille couplings.

    Biology: It is used in the preparation of various biological samples and as a solvent for oligosaccharides and polysaccharides.

    Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.

    Industry: It is used as a solvent in the production of lithium batteries and as an etching solution for PTFE.

Mechanism of Action

2,2-Dimethoxyethane-1,1-diol acts as a bidentate ligand for metal cations, forming coordination complexes. This property makes it useful in organometallic chemistry. It also acts as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur.

Comparison with Similar Compounds

Similar Compounds

  • Dimethoxymethane
  • Ethylene glycol dimethyl ether
  • Diethylene glycol dimethyl ether

Uniqueness

2,2-Dimethoxyethane-1,1-diol is unique due to its high boiling point and ability to act as a bidentate ligand. This makes it a preferred solvent in reactions requiring higher temperatures and in organometallic chemistry.

Properties

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

IUPAC Name

2,2-dimethoxyethane-1,1-diol

InChI

InChI=1S/C4H10O4/c1-7-4(8-2)3(5)6/h3-6H,1-2H3

InChI Key

YWUQYMIRVHPYAY-UHFFFAOYSA-N

Canonical SMILES

COC(C(O)O)OC

Origin of Product

United States

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